N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(trifluoromethyl)benzamide
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Overview
Description
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a trifluoromethyl group, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(trifluoromethyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step often involves the synthesis of the benzamide core. This can be achieved by reacting 2-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.
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Introduction of the Morpholine Group: : The morpholine group is introduced via a nucleophilic substitution reaction. This involves reacting the benzamide intermediate with morpholine in the presence of a suitable base, such as potassium carbonate, to facilitate the substitution.
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Final Assembly: : The final step involves the coupling of the morpholine-substituted benzamide with 4-bromoacetophenone under basic conditions to form the desired compound. This step may require a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to achieve the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
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Substitution: : The compound can participate in various substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular pathways and its potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a pharmaceutical agent. Its unique chemical properties may allow it to modulate specific biological pathways, making it a candidate for the treatment of various diseases. Preclinical studies focus on its efficacy, safety, and mechanism of action.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
N-(4-morpholinobutyl)benzamide: Similar in structure but lacks the trifluoromethyl group.
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Contains an isopropyl group instead of the trifluoromethyl group.
N-(1-(2-morpholin-4-yl-ethylcarbamoyl)-2-phenyl-vinyl)-benzamide: Features a vinyl group in place of the oxoethyl group.
Uniqueness
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and industrial applications.
Biological Activity
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H19F3N2O4S
- Molecular Weight : 450.4 g/mol
The presence of a morpholine ring and a trifluoromethyl group suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and antimicrobial activity.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of morpholine-containing compounds exhibit notable antimicrobial properties. For instance, a related study indicated that synthesized morpholine derivatives showed potent antifungal and antibacterial activity when compared to standard drugs like Gentamycin .
2. Antitumor Activity
The compound's structural analogs have shown promise in cancer research. For example, another study highlighted that similar benzamide derivatives exhibited significant antiproliferative effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
The proposed mechanisms through which these compounds exert their biological effects include:
- HDAC Inhibition : Some morpholine derivatives have been identified as selective inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression associated with cancer progression .
- Apoptosis Induction : In vitro studies suggest that these compounds can promote apoptosis in cancer cells, leading to cell cycle arrest and subsequent tumor growth inhibition .
Case Study 1: Antitumor Efficacy
In a xenograft model study, a related compound demonstrated a tumor growth inhibition (TGI) of approximately 48% compared to control treatments. This was attributed to the compound's ability to induce apoptosis and arrest the cell cycle at the G2/M phase, showcasing its potential as an anticancer agent .
Case Study 2: Antimicrobial Screening
A series of experiments conducted on synthesized morpholine derivatives revealed that certain compounds exhibited significant antifungal activity against Candida species and antibacterial activity against Staphylococcus aureus. The results were promising enough to suggest further exploration into their use as therapeutic agents .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c21-20(22,23)17-4-2-1-3-16(17)19(27)24-15-7-5-14(6-8-15)13-18(26)25-9-11-28-12-10-25/h1-8H,9-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEQFMWEHXSWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.